Cedrelanol

描述

Cedrelanol, also known as T-cadinol, is a sesquiterpenoid, a class of terpenes consisting of three isoprene units. It is a naturally occurring compound found in various plants and essential oils. This compound is known for its diverse biological activities, including antimicrobial, antifungal, and insecticidal properties .

准备方法

Synthetic Routes and Reaction Conditions: Cedrelanol can be synthesized through nucleophilic methylation of an isomeric mixture, which also produces its stereoisomer, torreyol. The synthesis is relatively straightforward, delivering each compound in enantioenriched form in only five steps .

Industrial Production Methods: Industrial production methods for this compound typically involve the extraction of essential oils from plants known to contain this compound. The essential oils are then subjected to various purification processes, including distillation and chromatography, to isolate this compound .

化学反应分析

Types of Reactions: Cedrelanol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxygenated derivatives.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxygenated and reduced derivatives of this compound, which can have different biological activities and applications .

科学研究应用

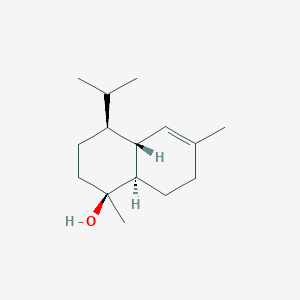

Chemical Properties and Structure

Cedrelanol has the molecular formula and is classified as a cadinane sesquiterpenoid. It features a tertiary alcohol functional group and is characterized by three consecutive isoprene units, which contribute to its unique properties and biological activities .

Medicinal Applications

1. Antimalarial Properties

This compound has been investigated for its potential antimalarial properties. A study highlighted the synthesis of simplified analogues of kalihinol, which includes this compound as a key component. These compounds demonstrated significant antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum. The most potent synthesized compound exhibited an IC50 value of 1.6 nM, comparable to that of kalihinol A, indicating this compound's potential as a lead compound in antimalarial drug development .

2. Antioxidant Activity

This compound has been noted for its antioxidant properties, which may play a role in protecting cells from oxidative stress. This property is particularly relevant in the context of developing therapeutic agents for diseases associated with oxidative damage .

3. Anti-inflammatory Effects

Research indicates that sesquiterpenoids like this compound may possess anti-inflammatory properties, making them candidates for further studies aimed at treating inflammatory diseases. The mechanisms behind these effects are still under investigation but are believed to involve modulation of inflammatory pathways .

Industrial Applications

1. Surfactant and Emulsifier

This compound is utilized in industrial applications as a surfactant and emulsifier due to its ability to stabilize emulsions. This property is valuable in the formulation of cosmetics, food products, and pharmaceuticals where stable mixtures are required .

2. Flavoring Agent

In the food industry, this compound is recognized for its pleasant aroma and is used as a flavoring agent in various food products. Its natural origin makes it an attractive alternative to synthetic flavoring compounds .

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Medicinal | Antimalarial | Potent against chloroquine-resistant P. falciparum |

| Antioxidant | Protects against oxidative stress | |

| Anti-inflammatory | Potential treatment for inflammatory diseases | |

| Industrial | Surfactant/Emulsifier | Used in cosmetics and pharmaceuticals |

| Flavoring Agent | Natural flavoring in food products |

Case Studies

Case Study 1: Antimalarial Development

In a study published in 2017, researchers synthesized several analogues of kalihinol using this compound as a precursor. The study demonstrated that these analogues retained high potency against malaria parasites, suggesting that modifications to the this compound structure could lead to the development of new antimalarial drugs .

Case Study 2: Antioxidant Research

A review on the biological activities of sesquiterpenoids highlighted this compound's antioxidant capabilities. The study emphasized the need for further research to fully understand its mechanisms and potential therapeutic applications in oxidative stress-related conditions .

作用机制

Cedrelanol exerts its effects through various mechanisms, including:

Antimicrobial Activity: this compound disrupts the cell membranes of microorganisms, leading to cell death.

Antifungal Activity: It inhibits the growth of fungi by interfering with their cell wall synthesis.

Insecticidal Activity: this compound acts on the nervous system of insects, causing paralysis and death

相似化合物的比较

Cedrelanol is similar to other sesquiterpenoids such as alpha-eudesmol and humulene oxide. it is unique in its specific biological activities and the ease with which it can be synthesized. Similar compounds include:

Alpha-eudesmol: Known for its antimicrobial and anti-inflammatory properties.

Humulene oxide: Exhibits antifungal and insecticidal activities

This compound stands out due to its potent activity against a wide range of microorganisms and its relatively simple synthetic route .

生物活性

Cedrelanol, a cadinane sesquiterpenoid, has garnered attention for its diverse biological activities, particularly in antimicrobial and antioxidant capacities. This article delves into the research findings surrounding this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a tertiary alcohol with the molecular formula . Its structural characteristics contribute to its biological activity, particularly in interacting with biological membranes and enzymes.

Antimicrobial Activity

Mechanism of Action:

this compound exhibits significant antimicrobial properties against both bacterial and fungal pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of various microorganisms, including Gram-positive and Gram-negative bacteria as well as fungi.

Case Studies:

-

Antibacterial Efficacy:

- A study evaluated the minimum inhibitory concentration (MIC) of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that this compound had a strong inhibitory effect on these pathogens, with an MIC value of approximately 7.6 kcal/mol for amylase inhibition, making it one of the most effective compounds tested .

- Antifungal Activity:

Antioxidant Properties

This compound's antioxidant potential has been investigated through various assays:

- DPPH Radical Scavenging Assay: This method measures the ability of a compound to donate electrons to stabilize free radicals. This compound demonstrated considerable radical scavenging activity, comparable to known antioxidants like tert-butylhydroquinone (TBHQ) .

- ABTS Free Radical Assay: Similar to the DPPH assay, this test confirmed this compound's capacity to neutralize free radicals effectively. The results showed that this compound could inhibit radical formation significantly, suggesting its potential role in preventing oxidative stress-related diseases .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other compounds:

| Compound | Antibacterial Activity (MIC) | Antifungal Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | 7.6 kcal/mol | Effective against A. flavus, C. albicans | High (DPPH & ABTS assays) |

| Alpha-eudesmol | 7.3 kcal/mol | Moderate | Moderate |

| Humulene oxide | 7.0 kcal/mol | Low | Low |

In Silico Studies

Recent research has included in silico docking studies to predict the binding affinity of this compound with various enzymes. These studies suggest that this compound can interact effectively with enzymes involved in metabolic pathways, enhancing its potential as a therapeutic agent .

属性

IUPAC Name |

(1S,4S,4aR,8aR)-1,6-dimethyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-10(2)12-7-8-15(4,16)14-6-5-11(3)9-13(12)14/h9-10,12-14,16H,5-8H2,1-4H3/t12-,13-,14+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHYHMMRYTDARSZ-XQLPTFJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CCC(C2CC1)(C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]2[C@@H](CC[C@]([C@@H]2CC1)(C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cedrelanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036646 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

302.00 to 304.00 °C. @ 760.00 mm Hg | |

| Record name | Cedrelanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036646 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5937-11-1 | |

| Record name | epi-α-Cadinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5937-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | T-Cadinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005937111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cedrelanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036646 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

139 - 140 °C | |

| Record name | Cedrelanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036646 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。